molecular formula C9H6BrF3O2 B15310239 1-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone

1-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B15310239
M. Wt: 283.04 g/mol
InChI Key: BSBJYKPDLJJIEO-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C10H8BrF3O2. It is a derivative of ethanone, featuring a bromine atom, a methoxy group, and trifluoromethyl group attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the bromination of 2-methoxyacetophenone followed by the introduction of the trifluoromethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.

    Reduction Reactions: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of 1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone.

    Reduction: Formation of 1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanol.

Scientific Research Applications

1-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. The methoxy group can also participate in hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-methoxyphenyl)ethanone: Lacks the trifluoromethyl group, making it less reactive.

    4-Bromo-2-methoxyphenylboronic acid: Contains a boronic acid group instead of the ethanone moiety, used in different types of chemical reactions.

    2-Bromo-4’-methoxyacetophenone: Similar structure but lacks the trifluoromethyl group.

Uniqueness

1-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and potential biological activity compared to similar compounds. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H6BrF3O2/c1-15-7-4-5(10)2-3-6(7)8(14)9(11,12)13/h2-4H,1H3

InChI Key

BSBJYKPDLJJIEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)C(F)(F)F

Origin of Product

United States

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